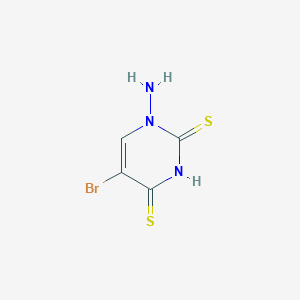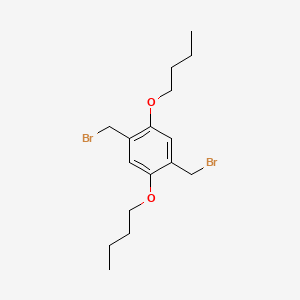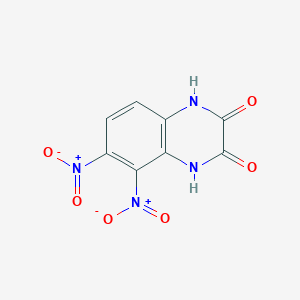
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic organic compound belonging to the quinoxaline family It is characterized by the presence of two nitro groups at the 5 and 6 positions and a dihydroquinoxaline-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 1,4-dihydroquinoxaline-2,3-dione. One common method is the reaction of 1,4-dihydroquinoxaline-2,3-dione with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting d-amino acid oxidase (DAAO).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can lead to increased levels of d-serine in the brain, which has implications for neurological function and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with nitro groups at different positions.
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Contains a methyl group instead of nitro groups.
Quinoxaline-2,3-dione derivatives: Various derivatives with different substituents at the quinoxaline core
Uniqueness
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual nitro groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit DAAO makes it a valuable compound for neurological research .
Properties
CAS No. |
144028-86-4 |
|---|---|
Molecular Formula |
C8H4N4O6 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
5,6-dinitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-5-3(9-7)1-2-4(11(15)16)6(5)12(17)18/h1-2H,(H,9,13)(H,10,14) |
InChI Key |
KRNNOUKDBVCVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
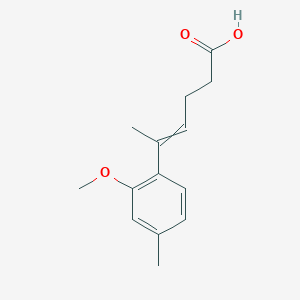
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
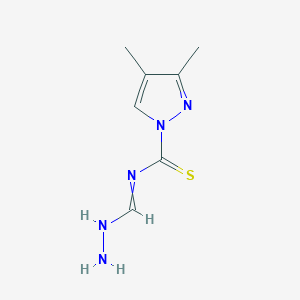
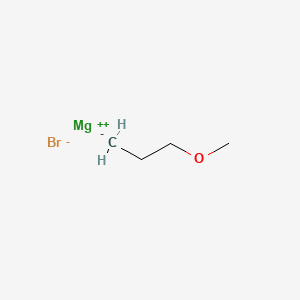
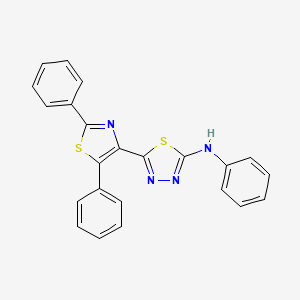
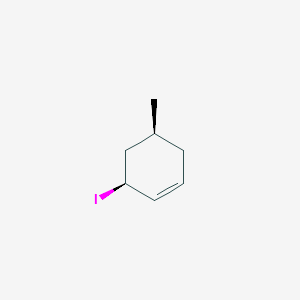
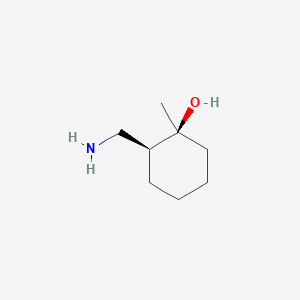
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
